molecular formula C15H20FN3O2 B7337433 N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(dimethylamino)-3-fluorobenzamide

N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(dimethylamino)-3-fluorobenzamide

カタログ番号: B7337433
分子量: 293.34 g/mol
InChIキー: HEXVUXFTYUIVSP-GXSJLCMTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(dimethylamino)-3-fluorobenzamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies.

作用機序

TAK-659 binds to the active site of N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(dimethylamino)-3-fluorobenzamide and inhibits its activity. This compound is a key enzyme in the BCR signaling pathway, which is essential for B-cell development and survival. Inhibition of this compound activity leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which ultimately induces apoptosis in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cells in preclinical studies. In addition, TAK-659 has been shown to inhibit the proliferation of B-cells and decrease the levels of pro-inflammatory cytokines in vitro. TAK-659 has also been shown to inhibit the growth of B-cell tumors in xenograft models.

実験室実験の利点と制限

One of the advantages of TAK-659 is its specificity for N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(dimethylamino)-3-fluorobenzamide, which reduces the risk of off-target effects. TAK-659 has also shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies. However, one of the limitations of TAK-659 is its potential toxicity, which needs to be carefully evaluated in clinical trials.

将来の方向性

There are several future directions for the development of TAK-659 as a potential therapeutic agent. One direction is to evaluate the efficacy of TAK-659 in combination with other targeted therapies, such as venetoclax or ibrutinib, for the treatment of B-cell malignancies. Another direction is to identify biomarkers that can predict the response to TAK-659 and optimize the dosing schedule to maximize its efficacy. Additionally, it will be important to evaluate the safety and efficacy of TAK-659 in clinical trials and to determine its potential as a therapeutic agent for other diseases, such as autoimmune disorders.

合成法

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 3-fluoro-4-nitroaniline with (R)-3-hydroxycyclopent-1-enecarbonyl chloride to form the intermediate (R)-3-(3-fluoro-4-nitrophenyl)-3-hydroxycyclopentanone. This intermediate is then reacted with dimethylamine and N,N-dimethylformamide (DMF) to form the final product, TAK-659.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(dimethylamino)-3-fluorobenzamide activity, which leads to the inhibition of downstream signaling pathways and ultimately induces apoptosis in B-cells.

特性

IUPAC Name

N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(dimethylamino)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c1-19(2)13-6-4-10(8-12(13)16)15(21)18-11-5-3-9(7-11)14(17)20/h4,6,8-9,11H,3,5,7H2,1-2H3,(H2,17,20)(H,18,21)/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXVUXFTYUIVSP-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)NC2CCC(C2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)C(=O)N[C@@H]2CC[C@@H](C2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。